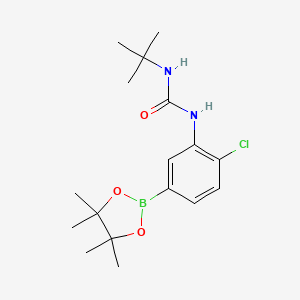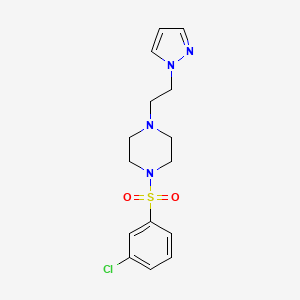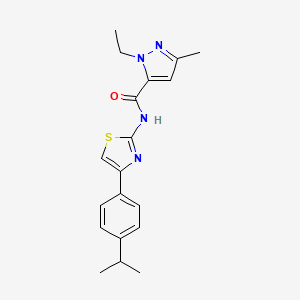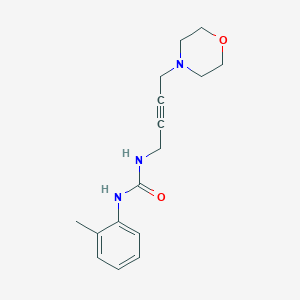![molecular formula C24H24N4O5S B2510998 N-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1005295-32-8](/img/structure/B2510998.png)
N-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic molecule. It is related to a class of compounds that have been studied for their affinity to dopamine D3 receptors and alpha1-adrenergic receptors . These receptors are significant targets for the treatment of various neurological conditions .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a piperazine ring, a thiazole ring, and a benzo[d][1,3]dioxole moiety . The exact 3D structure and conformation would depend on the specific conditions and environment.科学的研究の応用
Serotonin Receptor Modulation
The compound exhibits promising interactions with serotonin receptors, particularly the 5-HT1A receptor. This receptor plays a crucial role in mood regulation, anxiety, and cognition. N-(4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide has been synthesized and tested for its binding affinity against the 5-HT1A receptor. Notably, it demonstrated high selectivity, with a binding constant (Ki) of 1.2 nM . Such ligands could have implications in treating anxiety disorders, depression, and other related conditions.
Tuberculosis Drug Development
While not directly related to tuberculosis (TB), the compound’s structural features may inspire novel anti-tubercular agents. Researchers have designed and synthesized derivatives containing a similar piperazine scaffold. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Although not specifically tested, the insights gained from related structures could inform drug development strategies .
Alzheimer’s Disease and Central Nervous System Disorders
Given the compound’s interactions with serotonin receptors, it may also be relevant in the context of central nervous system (CNS) disorders. G protein-coupled receptors (GPCRs), including serotonin receptors, are implicated in diseases like Alzheimer’s, obesity, and diabetes. Investigating the compound’s effects on CNS function and neuroprotection could be valuable .
Potential Acetylcholinesterase Inhibition
Although not directly studied for acetylcholinesterase (AChE) inhibition, related piperazine derivatives have shown promise. Compounds with an alkyl group at the ortho position of the phenyl piperazine exhibited better AChE inhibition. Further molecular docking studies could explore the mechanism of inhibition and potential therapeutic applications .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5S/c1-31-19-5-3-2-4-18(19)27-8-10-28(11-9-27)22(29)13-17-14-34-24(25-17)26-23(30)16-6-7-20-21(12-16)33-15-32-20/h2-7,12,14H,8-11,13,15H2,1H3,(H,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBPKPLOOMEMBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)-5-methoxyphenol](/img/structure/B2510916.png)
![methyl 3-carbamoyl-2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2510917.png)
![N-benzyl-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine](/img/structure/B2510918.png)



![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzofuran-2-carboxamide](/img/structure/B2510923.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-1-methyl-2-oxoazepane-3-carboxamide;hydrochloride](/img/structure/B2510926.png)
![Methyl 3-oxobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B2510927.png)



![N-methyl-2-((1-(3-phenylbenzo[c]isoxazole-5-carbonyl)piperidin-4-yl)sulfonyl)acetamide](/img/structure/B2510936.png)